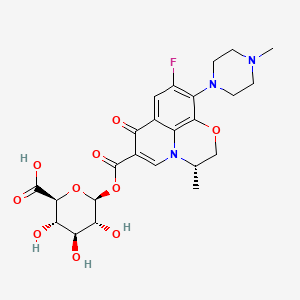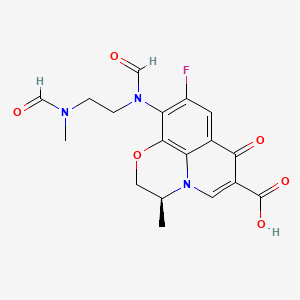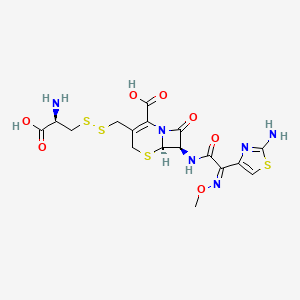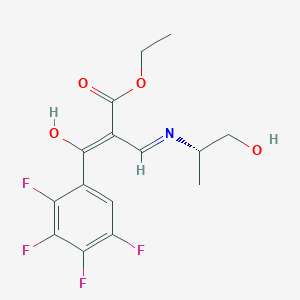
Ertapenem Side Chain Enantiomer 2 HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ertapenem Side Chain Enantiomer 2 HCl, also known as 3-((2R,4R)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid, hydrochloride (1:1), is a derivative of the carbapenem antibiotic ertapenem. This compound is notable for its role in the synthesis of ertapenem, which is used to treat a variety of bacterial infections. The molecular formula of this compound is C12H14N2O3S.HCl, and it has a molecular weight of 266.32 g/mol .
Métodos De Preparación
The preparation of Ertapenem Side Chain Enantiomer 2 HCl involves several synthetic routes. One method starts with the protection of L-hydroxyproline using p-nitrobenzyl ester to obtain (2S,4R)-4-hydroxyl-1-((4-Nitrobenzformyl)-oxyl)caboyl)pyrrolidine-2-carboxylic acid. This intermediate is then reacted with m-aminobenzoic acid p-nitrobenzyl ester to form the ertapenem side chain. The final product, this compound, is obtained through a two-step chemical reaction involving condensation and deprotection .
Análisis De Reacciones Químicas
Ertapenem Side Chain Enantiomer 2 HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Ertapenem Side Chain Enantiomer 2 HCl has several scientific research applications:
Chemistry: It is used in the synthesis of ertapenem, a broad-spectrum antibiotic.
Biology: The compound is studied for its interactions with bacterial enzymes and its role in inhibiting bacterial cell wall synthesis.
Medicine: Ertapenem, synthesized using this compound, is used to treat infections caused by Gram-positive and Gram-negative bacteria.
Industry: The compound is used in the pharmaceutical industry for the production of antibiotics.
Mecanismo De Acción
Ertapenem Side Chain Enantiomer 2 HCl exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis in bacterial cell walls. By inhibiting these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell lysis and death .
Comparación Con Compuestos Similares
Ertapenem Side Chain Enantiomer 2 HCl is unique compared to other carbapenem derivatives due to its specific side chain configuration, which contributes to its stability and broad-spectrum activity. Similar compounds include:
Imipenem: Another carbapenem antibiotic, but it requires co-administration with cilastatin to prevent degradation.
Meropenem: A carbapenem with a slightly different spectrum of activity, particularly against Gram-negative bacteria.
Doripenem: Known for its activity against Pseudomonas aeruginosa.
This compound stands out due to its stability and effectiveness in treating a wide range of bacterial infections.
Propiedades
Número CAS |
503607-49-6 |
|---|---|
Fórmula molecular |
C12H15ClN2O3S |
Peso molecular |
302.78 g/mol |
Nombre IUPAC |
3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H14N2O3S.ClH/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17;/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17);1H/t9-,10-;/m1./s1 |
Clave InChI |
DDRIIBZWSJDJQQ-DHTOPLTISA-N |
SMILES isomérico |
C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
SMILES canónico |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S.Cl |
Apariencia |
White Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
3-((2S,4S)-4-mercaptopyrrolidine-2-carboxamido)benzoic acid HCl; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)


